Lisinopril S,S,S-Diketopiperazine

Catalog No.
S1790287
CAS No.
328385-86-0
M.F
C21H29N3O4
M. Wt
387.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lisinopril S,S,S-Diketopiperazine

CAS Number

328385-86-0

Product Name

Lisinopril S,S,S-Diketopiperazine

IUPAC Name

(2S)-2-[(3S,8aS)-3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid

Molecular Formula

C21H29N3O4

Molecular Weight

387.47

InChI

InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)/t16-,17-,18-/m0/s1

SMILES

C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O

Synonyms

(2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic Acid

Lisinopril Impurity B

Lisinopril S,S,S-Diketopiperazine is Lisinopril Impurity B, a known degradation product of the widely prescribed Angiotensin-converting enzyme (ACE) inhibitor Lisinopril []. Understanding the formation and presence of impurities is crucial in ensuring the quality, safety, and efficacy of pharmaceutical products.

Researchers utilize Lisinopril S,S,S-Diketopiperazine as a reference standard during various stages of drug development and manufacturing. These applications include:

  • Pharma release testing: Ensuring that batches of Lisinopril produced meet specific quality standards and are free from excessive amounts of impurities like Lisinopril S,S,S-Diketopiperazine [].
  • Method development for qualitative and quantitative analyses: Establishing reliable methods to accurately measure the concentration of Lisinopril and its impurities, including Lisinopril S,S,S-Diketopiperazine, in drug samples [].
  • Stability studies: Investigating the degradation profile of Lisinopril over time and under different storage conditions to ensure its shelf life and efficacy [].

By using Lisinopril S,S,S-Diketopiperazine as a reference standard, researchers can ensure the accuracy and consistency of their analytical methods, ultimately contributing to the development, production, and quality control of safe and effective Lisinopril medications.

Other potential research applications

While not extensively explored, Lisinopril S,S,S-Diketopiperazine might hold potential for future research in specific areas:

  • Understanding degradation pathways: Studying the formation and mechanisms of Lisinopril S,S,S-Diketopiperazine formation can provide valuable insights into the overall degradation profile of Lisinopril, potentially leading to improved drug stability formulations [].
  • Investigating potential biological activities: Although unlikely, future research could explore any potential biological activities of Lisinopril S,S,S-Diketopiperazine itself, independent of its role as a Lisinopril impurity.

Lisinopril S,S,S-Diketopiperazine is a compound related to Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The diketopiperazine form arises as an impurity during the synthesis of Lisinopril, particularly under conditions of thermal degradation. This compound is characterized by its unique molecular structure, which includes a diketopiperazine ring, making it distinct from its parent compound and other related impurities.

  • Data on specific hazards associated with Lis-DP is scarce.
  • As a derivative of Lisinopril, it's likely to exhibit similar low toxicity [].
  • However, due to its impurity status, its safety profile might differ slightly from Lisinopril.
Involving Lisinopril S,S,S-Diketopiperazine include:

  • Formation Reaction: The compound is formed through intramolecular dehydration of Lisinopril at elevated temperatures, typically around 80°C in the presence of hydrochloric acid. This process involves the loss of water molecules leading to the creation of the diketopiperazine structure from the Lisinopril dihydrate .
  • Thermal Decomposition: During the heating process, Lisinopril undergoes a two-step dehydration, resulting in various forms including the monohydrate and anhydrous forms before cyclization occurs to yield the diketopiperazine.
  • Analytical Techniques: The formation and purity of Lisinopril S,S,S-Diketopiperazine can be monitored using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and Differential Scanning Calorimetry (DSC).

While Lisinopril itself is recognized for its therapeutic effects in managing hypertension and heart failure, Lisinopril S,S,S-Diketopiperazine does not possess significant biological activity relevant for clinical use. Its primary role is as a marker for quality control in pharmaceutical manufacturing rather than as an active therapeutic agent. Studies have indicated that this diketopiperazine form does not exhibit the same efficacy as Lisinopril in inhibiting ACE or affecting blood pressure regulation .

The synthesis of Lisinopril S,S,S-Diketopiperazine is primarily linked to the degradation processes of Lisinopril itself. Key methods include:

  • Heating in Solvent: The diketopiperazine can be synthesized by heating a solution of Lisinopril in n-butanol with hydrochloric acid at 80°C for extended periods .
  • Thermal Degradation: The compound forms as a byproduct during the thermal degradation of Lisinopril, particularly when subjected to high temperatures during distillation or other processing steps .
  • Characterization: Post-synthesis, characterization techniques such as High-Performance Liquid Chromatography (HPLC) are utilized to assess purity and identify the presence of this impurity in pharmaceutical formulations .

Lisinopril S,S,S-Diketopiperazine primarily serves as:

  • Quality Control Standard: In analytical chemistry, it is used as a reference standard for monitoring the purity of Lisinopril during its synthesis and formulation processes .
  • Research Tool: It aids researchers in studying degradation pathways and stability profiles of ACE inhibitors under various conditions .

Lisinopril S,S,S-Diketopiperazine shares similarities with several other diketopiperazines and impurities related to Lisinopril. Here are some notable compounds:

Compound NameStructure/TypeUnique Features
Lisinopril R,S,S-DiketopiperazineDiastereomer of LisinoprilFormed via different pathways; potential activity
Cyclohexyl DiketopiperazineStructural analogueDifferent ring structure; less studied
N-2-(1-Carboxy-3-phenylpropyl)lysyllysineLysine analogueRelated to lysine metabolism; different activity

Lisinopril S,S,S-Diketopiperazine is unique due to its specific formation conditions and lack of biological activity compared to its parent compound and other impurities, making it primarily relevant for analytical purposes rather than therapeutic use .

Of Lisinopril S,S,S-Diketopiperazine

PropertyValue
Molecular FormulaC21H29N3O4
Molecular Weight387.47 g/mol
Chemical Name(2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid
CAS Number328385-86-0
Stereochemical ConfigurationS,S,S (three defined stereogenic centers)

The stereochemical configuration significantly influences the compound's spatial arrangement and consequently its chemical and physical properties [15]. The S configuration at all three stereogenic centers creates a specific three-dimensional structure that distinguishes this compound from its diastereomers [14] [15].

Comparative Analysis of (S,S,S) vs. (R,S,S) Diastereomers

Lisinopril diketopiperazine exists in different diastereomeric forms, with the S,S,S and R,S,S configurations being the most significant and well-characterized [15]. These diastereomers differ in the stereochemical configuration at one of the three stereogenic centers, specifically at the 8a position of the pyrrolo[1,2-a]pyrazine ring system [14] [15].

The S,S,S-Diketopiperazine, also known as European Pharmacopoeia Impurity C, has all three stereogenic centers in the S configuration [18]. In contrast, the R,S,S-Diketopiperazine, designated as European Pharmacopoeia Impurity D, has an R configuration at the 8a position while maintaining the S configuration at the other two stereogenic centers [15] [17]. This single stereochemical difference results in distinct three-dimensional structures and consequently different chemical and physical properties [14] [15].

Both diastereomers share the same molecular formula (C21H29N3O4) and molecular weight (387.47 g/mol), but they are distinguished by their different CAS numbers: 328385-86-0 for the S,S,S diastereomer and 219677-82-4 for the R,S,S diastereomer [7] [17]. The chemical names also reflect their stereochemical differences: (2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid for the S,S,S diastereomer and (2S)-2-[(3S,8aR)-3-(4-Aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid for the R,S,S diastereomer [13] [17].

Table 2: Comparative Analysis of S,S,S vs. R,S,S Diastereomers of Lisinopril Diketopiperazine

PropertyS,S,S-DiketopiperazineR,S,S-Diketopiperazine
Molecular FormulaC21H29N3O4C21H29N3O4
Molecular Weight387.47 g/mol387.47 g/mol
Chemical Name(2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid(2S)-2-[(3S,8aR)-3-(4-Aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid
CAS Number328385-86-0219677-82-4
Stereochemical ConfigurationS,S,S (three defined stereogenic centers)R,S,S (three defined stereogenic centers)
OriginIntramolecular dehydration of lisinopril at high temperatureEpimerization of S,S,S-Diketopiperazine at high temperature

The formation pathways of these diastereomers are also distinct [15]. The S,S,S-Diketopiperazine forms through intramolecular dehydration of lisinopril at elevated temperatures, typically above 135°C [16] [20]. In contrast, the R,S,S-Diketopiperazine is primarily formed through epimerization of the S,S,S diastereomer at even higher temperatures, around 190°C [15]. This epimerization involves the inversion of configuration at the 8a stereogenic center from S to R [15] [17].

These diastereomers can be differentiated using various analytical techniques, including liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy [12] [19]. In liquid chromatography-mass spectrometry analysis, the diastereomers show different retention times and fragmentation patterns [12]. Nuclear magnetic resonance spectroscopy reveals distinct signal patterns for the stereogenic centers, allowing for unambiguous identification of each diastereomer [19] [22].

Crystallographic and Conformational Studies

The crystallographic and conformational properties of Lisinopril S,S,S-Diketopiperazine provide valuable insights into its three-dimensional structure and molecular interactions [11] [16]. While comprehensive crystallographic data specifically for Lisinopril S,S,S-Diketopiperazine is limited in the scientific literature, several studies have investigated its conformational characteristics and related structural properties [11] [16].

The compound features a bicyclic structure with a fused pyrrolo[1,2-a]pyrazine ring system, which adopts a specific conformation influenced by its stereochemical configuration [15] [16]. The three stereogenic centers with S configuration create a defined spatial arrangement that determines the overall molecular shape and the orientation of functional groups [14] [15].

Spectroscopic studies, particularly Fourier Transform Infrared (FTIR) spectroscopy, have revealed important conformational features of Lisinopril S,S,S-Diketopiperazine [16] [20]. The FTIR spectrum shows a characteristic carbonyl band at 1670 cm⁻¹, which is indicative of the diketopiperazine ring structure [16]. Additionally, a shift in the carboxylate signal from 1574 cm⁻¹ to 1552 cm⁻¹ is observed upon diketopiperazine formation, reflecting changes in the electronic environment around the carboxylate group [16].

Table 3: Spectroscopic Characterization of Lisinopril S,S,S-Diketopiperazine

Spectroscopic MethodCharacteristic Signal/PeakSignificance
FTIR SpectroscopyCarbonyl band at 1670 cm⁻¹Characteristic of diketopiperazine formation
FTIR SpectroscopyCarboxylate shift from 1574 cm⁻¹ to 1552 cm⁻¹Due to diketopiperazine formation
FTIR SpectroscopyBroad signal at 3422 cm⁻¹ (OH stretching)Different from the split pattern in lisinopril
FTIR SpectroscopyAbsence of NH₂ stretching and bending vibrationsIndicates derivatization of amine function
Mass SpectrometryMolecular ion at m/z 387.47 [M+H]⁺Confirms molecular weight
NMR SpectroscopySpecific signals for the diketopiperazine ring structureConfirms cyclized structure
NMR SpectroscopySignals for three stereogenic centers (S,S,S configuration)Confirms stereochemical configuration

The conformational stability of Lisinopril S,S,S-Diketopiperazine is influenced by intramolecular hydrogen bonding and other non-covalent interactions [11] [16]. The compound contains several functional groups capable of hydrogen bonding, including the carboxylic acid, amino group, and carbonyl groups in the diketopiperazine ring [16]. These interactions contribute to the compound's preferred conformation in both solid state and solution [16] [20].

Thermal analysis studies have provided insights into the conformational changes and phase transitions of Lisinopril S,S,S-Diketopiperazine [16] [20]. The compound exhibits a melting point of approximately 167°C, which is associated with the transition from solid to liquid state [16]. This thermal behavior is relevant to understanding the compound's stability and phase behavior under different temperature conditions [16] [20].

Table 4: Thermal Behavior and Formation of Lisinopril S,S,S-Diketopiperazine

ParameterDescription
Formation MechanismIntramolecular cyclization via dehydration of lisinopril
Temperature for FormationOccurs at temperatures above 135°C
Reaction TypeIntramolecular aminolysis
Water LiberationWater released as by-product at temperatures ≥157°C
Melting PointApproximately 167°C

The formation of Lisinopril S,S,S-Diketopiperazine involves a conformational rearrangement of lisinopril to facilitate intramolecular cyclization [15] [16]. This process requires specific spatial alignment of the reacting groups, which is influenced by the stereochemical configuration of the molecule [15] [16]. The resulting diketopiperazine structure has a more rigid conformation compared to the parent compound lisinopril, due to the formation of the bicyclic ring system [15] [16].

While detailed X-ray crystallographic data for Lisinopril S,S,S-Diketopiperazine is not extensively reported in the literature, studies on related diketopiperazine structures suggest that these compounds typically crystallize in specific space groups that accommodate their three-dimensional structure and intermolecular interactions [11]. The crystal packing is likely influenced by hydrogen bonding networks involving the carboxylic acid, amino group, and carbonyl groups [11] [16].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-0.6

Wikipedia

Lisinopril S,S,S-diketopiperazine

Dates

Modify: 2023-08-15

Explore Compound Types